molecular formula C24H19N5O4S2 B2738402 2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 958613-57-5

2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2738402
CAS No.: 958613-57-5
M. Wt: 505.57
InChI Key: DMCWCVDVHACOOD-UHFFFAOYSA-N
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Description

2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a sophisticated synthetic small molecule of significant interest in early-stage chemical biology and drug discovery research. Its complex structure, featuring an imidazoquinazolinone core, is indicative of compounds designed for targeted protein interaction. The molecular scaffold suggests potential as a versatile chemical probe for investigating kinase signaling pathways, as the quinazoline moiety is a well-established privileged structure in kinase inhibitor design [https://www.ncbi.nlm.nih.gov/books/NBK548757/]. Furthermore, the presence of the 4-nitrophenylmethylsulfanyl group is a structural feature often associated with compounds that modulate epigenetic targets, including bromodomains, which are readers of histone acetylation [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01561]. Researchers are employing this compound to study its mechanism of action in cellular models of oncology and inflammatory diseases, with a focus on elucidating its binding affinity and selectivity profile against a panel of potential protein targets. Its primary research value lies in its utility as a tool compound for validating novel biological targets and for structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic agents.

Properties

IUPAC Name

2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S2/c30-21(25-13-17-4-3-11-34-17)12-20-23(31)28-22(26-20)18-5-1-2-6-19(18)27-24(28)35-14-15-7-9-16(10-8-15)29(32)33/h1-11,20H,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCWCVDVHACOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic molecule with potential biological significance due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Imidazoquinazoline core : Known for its diverse biological activities.
  • Nitrophenyl moiety : May enhance electron-withdrawing properties, influencing interactions with biological targets.
  • Thiol and acetamide groups : Contribute to reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with imidazoquinazoline structures often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism involves the inhibition of specific enzymes critical for bacterial survival.

Compound TypeActivityMIC (μg/mL)
Imidazoquinazoline derivativesAntibacterial0.046 - 3.11
Nitro-substituted compoundsAntimicrobial (MRSA)0.68

Anticancer Activity

The imidazo[1,2-c]quinazolin-2-yl core is associated with anticancer effects. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting DNA synthesis pathways and disrupting cell cycle progression . The binding affinity of the compound to specific proteins involved in cancer cell signaling pathways enhances its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated various derivatives of imidazoquinazolines against a panel of pathogens, revealing significant activity against both Gram-positive and Gram-negative bacteria . The findings suggest that modifications to the nitrophenyl group can enhance antimicrobial efficacy.
  • Anticancer Research : In vitro studies demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications . The presence of the thiophenyl group may also contribute to enhanced bioactivity.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound interacts with specific enzymes and proteins involved in cancer cell proliferation. Its binding affinity is attributed to the imidazole and furan moieties, facilitating interactions at molecular targets critical for its anticancer effects .
  • Cytotoxicity Studies : In vitro studies have shown that derivatives of imidazoquinazoline compounds possess significant cytotoxicity against various cancer cell lines. For example, related compounds demonstrated growth inhibition percentages ranging from 50% to over 85% against multiple cancer types including colon, melanoma, and ovarian cancers .

Antimicrobial Properties

The compound also exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains:

  • Inhibition Studies : Preliminary studies suggest that the compound may inhibit bacterial growth through mechanisms similar to those observed in other thiazole and thiadiazole derivatives, which have been documented to possess antibacterial activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Reagents : Common reagents include activated acids and thiol-containing compounds.
  • Yield Optimization : Controlled temperatures and pH are crucial for optimizing reaction selectivity and yield. Major products from these reactions include various derivatives that enhance the compound's utility in synthetic chemistry.

Comparison with Similar Compounds

Key Observations :

  • The imidazoquinazolinone core in the target compound is distinct from triazole or thiazole hybrids (e.g., 11g) but shares functional motifs (e.g., sulfanyl, nitro) with analogs like .

Implications for Target Compound :

  • The target compound may be synthesized via a multi-step approach: (1) formation of the imidazoquinazolinone core, (2) introduction of the 4-nitrophenylmethylsulfanyl group via nucleophilic substitution, and (3) coupling of the thiophen-2-ylmethylacetamide moiety using methods similar to .

Analytical Characterization

  • DFT-NMR Analysis : Used to confirm the thioacetamide tautomer in , suggesting similar methods could validate the target compound’s structure .
  • HRMS and IR: Standard techniques for elucidating molecular composition and functional groups, as applied to imidazoquinazolinones .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of this imidazo[1,2-c]quinazolin-2-yl acetamide derivative likely involves multi-step reactions, including cyclization, sulfanyl group introduction, and amide coupling. Key steps may include:

  • Cyclocondensation : Formation of the imidazo[1,2-c]quinazolinone core using precursors like 2-aminobenzonitrile derivatives under acidic or basic conditions, as seen in analogous heterocyclic systems .
  • Sulfanyl Group Installation : Thiolation via nucleophilic substitution with 4-nitrobenzyl mercaptan, requiring catalysts like triethylamine and solvents such as DMF or THF .
  • Amide Coupling : Reaction of the intermediate with (thiophen-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Reaction monitoring via TLC/HPLC and purification by column chromatography are critical for yield optimization (>70% purity) .

Q. How can structural elucidation be performed to confirm the compound’s identity?

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to confirm aromatic protons (δ 7.0–8.5 ppm), sulfanyl-linked methylene (δ 3.5–4.0 ppm), and amide carbonyl (δ ~170 ppm) .
    • HRMS : To verify molecular weight (e.g., expected [M+H]+ at ~550–600 Da) .
    • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction intermediates be characterized to resolve mechanistic ambiguities during synthesis?

  • Isolation of Intermediates : Use quenching techniques (e.g., rapid cooling) to trap reactive species like thiolate anions or acyloxyphosphonium intermediates .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy to identify rate-determining steps (e.g., cyclization vs. sulfanyl group addition) .
  • DFT Calculations : Model transition states to predict regioselectivity in heterocycle formation .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiophene ring) .
  • Solubility Optimization : Modify substituents (e.g., replace 4-nitrophenyl with polar groups) to improve pharmacokinetics .
  • Proteomics Profiling : Use affinity chromatography or SPR to identify off-target interactions that may explain toxicity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Replace the thiophene-methyl group with other heterocycles (e.g., pyridine, furan) and compare activity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the imidazo[1,2-c]quinazolinone core) .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate substituent electronic properties (Hammett σ) with bioactivity .

Methodological Guidance

Q. What analytical techniques resolve challenges in purity assessment?

  • HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to detect impurities >0.1% .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.3% deviation .
  • Thermogravimetry (TGA) : Assess stability under thermal stress (decomposition >200°C suggests suitability for formulation) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled?

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in the acetamide group) by analyzing signal coalescence at elevated temperatures .
  • NOESY/ROESY : Detect through-space interactions to confirm stereochemistry .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify complex splitting in the imidazo[1,2-c]quinazolinone region .

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